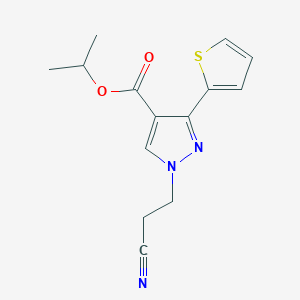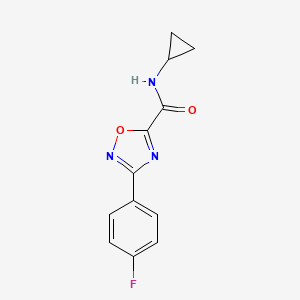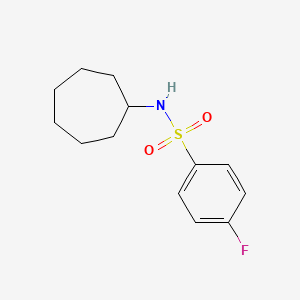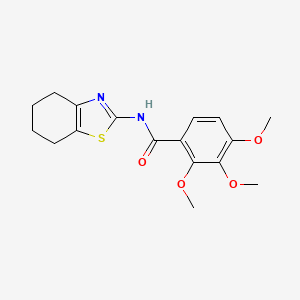
isopropyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to isopropyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate, often involves cascade reactions, such as imination followed by intramolecular decarboxylative coupling. For instance, Pandey et al. (2013) describe a general approach for synthesizing thieno[3,2-c]isoquinolines, which could share synthetic pathways with the target compound due to the presence of thienyl and pyrazole structures (Pandey, Bhowmik, & Batra, 2013).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives reveals significant insights into their chemical behavior and reactivity. The pyrazole core, characterized by nitrogen-containing rings, often participates in various chemical reactions due to its nucleophilic nature. For instance, Deruiter et al. (1987) investigated the reactivity of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones, providing insights into how substituents on the pyrazole ring can influence reaction pathways and product stability (Deruiter, Carter, Arledge, & Sullivan, 1987).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, depending on the nature of their substituents. For example, reactions with hydrazine derivatives or potassium cyanide can lead to different products, highlighting the compound's versatility. The reactivity of similar compounds has been explored by Deruiter et al. (1987), who noted the influence of isopropylidene side chains on the reaction outcomes (Deruiter et al., 1987).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. Kumar et al. (2021) demonstrated an adaptable synthesis of a 4H-pyran molecule, showing the impact of structural features on the compound's physical characteristics (Kumar, Prakasam, Ramalingan, Vidhyasagar, & Pillai, 2021).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and functional group behavior, can be inferred from studies on related compounds. The work by Deruiter et al. (1987) on the reactivity of pyrazolin-5-ones underlines the importance of substituents in determining the chemical behavior of pyrazole derivatives (Deruiter et al., 1987).
Propriétés
IUPAC Name |
propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(2)19-14(18)11-9-17(7-4-6-15)16-13(11)12-5-3-8-20-12/h3,5,8-10H,4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFSPCSCJRIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(N=C1C2=CC=CS2)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5605325.png)
![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5605333.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605336.png)
![2,4-dichloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5605347.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5605348.png)

![N-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5605355.png)

![isobutyl (1S*,5R*)-7-oxo-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B5605370.png)
![N-[4-(dimethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5605376.png)

![N-(3,5-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5605411.png)
![1-(2-ethoxyethyl)-5-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5605419.png)
![N-1,3-benzodioxol-5-yl-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5605420.png)